molecular formula C8H7ClF2O3S B1399983 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride CAS No. 1487710-75-7

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride

Cat. No.: B1399983
CAS No.: 1487710-75-7
M. Wt: 256.65 g/mol
InChI Key: MTNBZAHIUWTVFR-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClF2O3S. It is a liquid at ambient temperature and is primarily used in organic synthesis .

Preparation Methods

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride can be synthesized by reacting 3,5-difluorobenzenesulfonic acid with thionyl chloride under appropriate conditions . This reaction typically involves heating the reactants to facilitate the formation of the sulfonyl chloride derivative.

Chemical Reactions Analysis

2-Ethoxy-3,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, amines, and other nucleophiles. The major products formed from these reactions are sulfonamide derivatives and other sulfonyl-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorobenzenesulfonyl chloride involves the formation of sulfonyl derivatives through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles to form stable sulfonamide bonds .

Properties

IUPAC Name

2-ethoxy-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-8-6(11)3-5(10)4-7(8)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNBZAHIUWTVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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